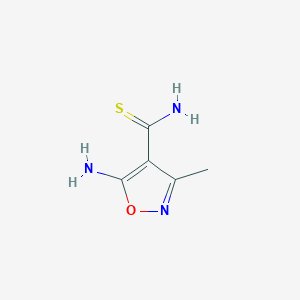

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

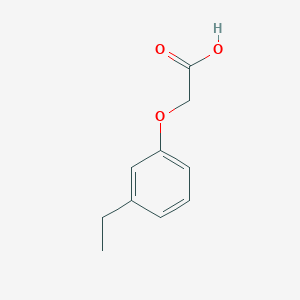

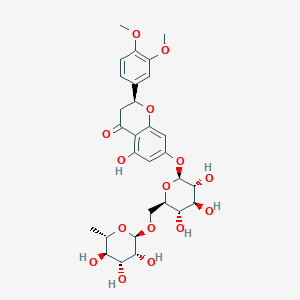

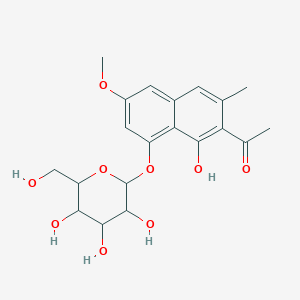

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide is a compound that falls within the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The specific structure of this compound suggests potential biological activity and makes it a candidate for the synthesis of various derivatives that could be used in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides has been optimized to produce new derivatives . Although this does not directly describe the synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide, it provides insight into the synthetic pathways that could be adapted for its production. Additionally, the methylation of thiadiazole carbothioamides has been studied, leading to the formation of triazole derivatives , which again, while not directly applicable, shows the potential for chemical modification of similar structures.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide has been confirmed using techniques such as NMR spectroscopy and mass spectrometry . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical behavior of similar compounds under various conditions has been documented. For example, the Dimroth rearrangement is a reaction that some triazole carbothioamides undergo when heated with specific solvents and bases . This type of reaction could potentially be applicable to the oxazole analogs, indicating a pathway for structural modification.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide are not detailed in the provided papers, the properties of similar compounds have been studied. For instance, the synthesis of N-substituted pyrazole carbothioamides and their antibacterial evaluation suggests that these compounds have significant biological activity . The physical properties such as solubility, melting point, and stability can be inferred based on the behavior of these analogous compounds.

科学的研究の応用

Methylation and Rearrangement Studies

- Dankova, Bakulev, and Kartsev (1990) explored the methylation of 5-amino-1,2,3-thiadiazole-4-carbothioamides, noting a new rearrangement to 5-methylthio-1,2,3-triazole-4-carbothioamides (Dankova, Bakulev, & Kartsev, 1990).

Synthesis and Optimization

- Ilkin et al. (2020) investigated the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides, optimizing the process by varying solvents, temperature, and bases (Ilkin et al., 2020).

Biological Activity Studies

- Ceylan et al. (2014) synthesized new hybrid molecules containing azole moieties, including derivatives of 5-amino-1,2,3-thiadiazole-4-carbothioamides, and investigated their antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).

Cyclization and Reaction Mechanisms

- Bakulev et al. (1989) studied the cyclization processes of 2-diazomalondithioamides, revealing rearrangements of 5-amino-1,2,3-thiadiazole-4-N-R-carbothioamides (Bakulev et al., 1989).

Anticonvulsant Activity

- Khatoon et al. (2017) investigated the anticonvulsant activity of 2, 5-disubstituted - 1, 3, 4 – oxadiazole derivatives synthesized from hydrazine carbothioamides, identifying compounds with potent anticonvulsant activity (Khatoon et al., 2017).

特性

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(5(7)10)4(6)9-8-2/h6H2,1H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIRTNOMMLNPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=S)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

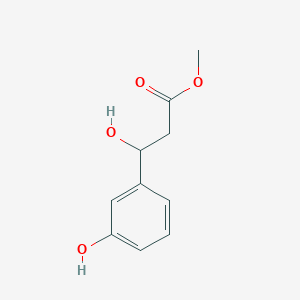

![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)